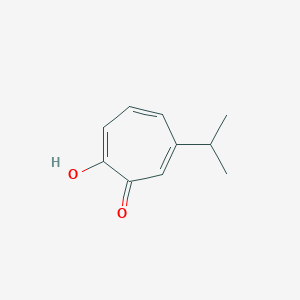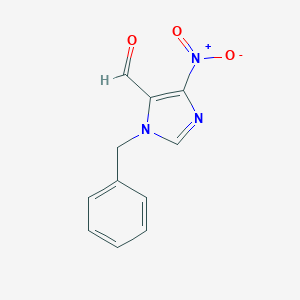
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde
Descripción general
Descripción
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde (NPIC) is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. NPIC has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde is not fully understood. However, it is believed that 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde exerts its biological activities by interacting with specific targets in the cells. For example, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been shown to bind to the active site of acetylcholinesterase, which inhibits its activity and leads to an increase in the levels of acetylcholine in the synaptic cleft. This, in turn, results in the enhancement of cholinergic neurotransmission, which is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. In addition, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been shown to have antioxidant and anti-inflammatory activities, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point, which makes it suitable for crystallization and X-ray crystallography. However, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde also has some limitations. It is highly reactive and can be toxic in high concentrations. Therefore, it is important to handle 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde with care and to use appropriate protective equipment.
Direcciones Futuras
There are several future directions for research on 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde. One area of interest is the development of new synthetic methods for 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde and its derivatives. Another area of interest is the elucidation of the mechanism of action of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde and its biological targets. In addition, the potential applications of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde in material science, such as the synthesis of new fluorescent materials, are also worth exploring.
Métodos De Síntesis
The synthesis of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde involves the reaction of 4-nitro-1H-imidazole-5-carboxaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and antifungal activities. 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. In addition, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
3-benzyl-5-nitroimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)12-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHSMKAVRMBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450136 | |
| Record name | 1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde | |
CAS RN |
154927-05-6 | |
| Record name | 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154927-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



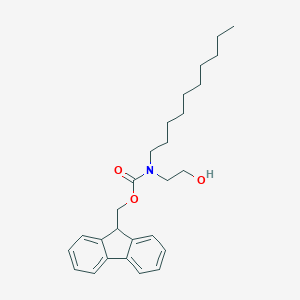
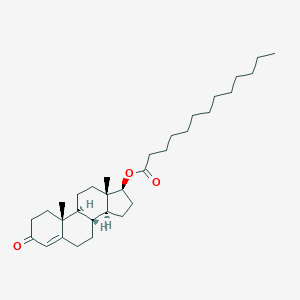
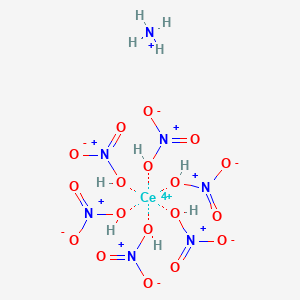
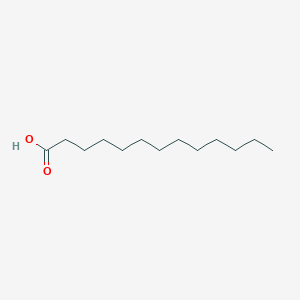
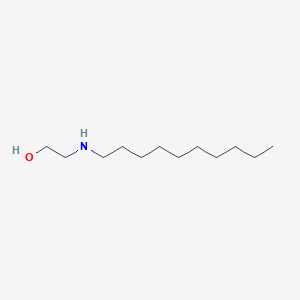
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

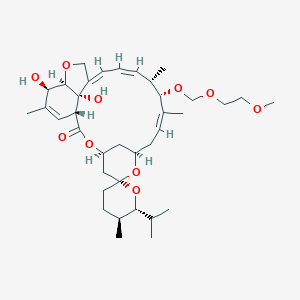
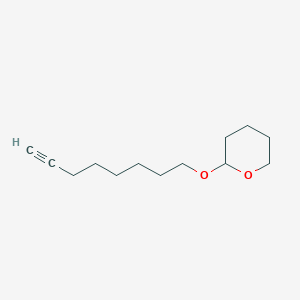

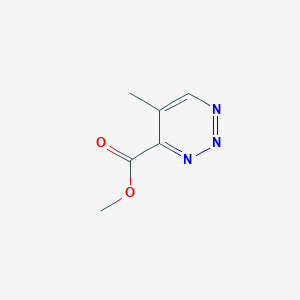
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
